molecular formula C13H17Cl2N3OS2 B6943326 N-piperidin-3-yl-2-thiophen-3-yl-1,3-thiazole-4-carboxamide;dihydrochloride

N-piperidin-3-yl-2-thiophen-3-yl-1,3-thiazole-4-carboxamide;dihydrochloride

Cat. No.: B6943326
M. Wt: 366.3 g/mol
InChI Key: CRXSUUDTRZZWJO-UHFFFAOYSA-N
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Description

N-piperidin-3-yl-2-thiophen-3-yl-1,3-thiazole-4-carboxamide;dihydrochloride is a complex organic compound that belongs to the class of heterocyclic compounds

Properties

IUPAC Name

N-piperidin-3-yl-2-thiophen-3-yl-1,3-thiazole-4-carboxamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3OS2.2ClH/c17-12(15-10-2-1-4-14-6-10)11-8-19-13(16-11)9-3-5-18-7-9;;/h3,5,7-8,10,14H,1-2,4,6H2,(H,15,17);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRXSUUDTRZZWJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)NC(=O)C2=CSC(=N2)C3=CSC=C3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17Cl2N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-piperidin-3-yl-2-thiophen-3-yl-1,3-thiazole-4-carboxamide;dihydrochloride typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring is synthesized through cyclization reactions.

    Thiophene Ring Introduction: The thiophene ring is introduced via a cross-coupling reaction, often using palladium-catalyzed Suzuki or Stille coupling.

    Thiazole Ring Formation: The thiazole ring is formed through a condensation reaction involving a thioamide and a haloketone.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through an amidation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-piperidin-3-yl-2-thiophen-3-yl-1,3-thiazole-4-carboxamide;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogens, alkylating agents, and various catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-piperidin-3-yl-2-thiophen-3-yl-1,3-thiazole-4-carboxamide;dihydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-piperidin-3-yl-2-thiophen-3-yl-1,3-thiazole-4-carboxamide;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-piperidin-3-yl-2-thiophen-3-yl-1,3-thiazole-4-carboxamide: The base compound without the dihydrochloride salt form.

    Thiophene derivatives: Compounds containing the thiophene ring, known for their electronic properties.

    Thiazole derivatives: Compounds with the thiazole ring, often explored for their biological activities.

Uniqueness

N-piperidin-3-yl-2-thiophen-3-yl-1,3-thiazole-4-carboxamide;dihydrochloride is unique due to its combination of three distinct heterocyclic rings, which confer specific chemical and biological properties. This structural complexity makes it a valuable compound for research and development in various scientific fields.

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